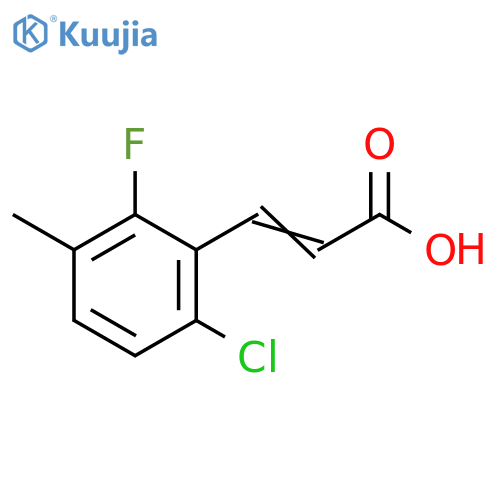Cas no 682804-90-6 (2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-)

682804-90-6 structure
商品名:2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-
CAS番号:682804-90-6
MF:C10H8ClFO2
メガワット:214.620725631714
CID:5226114
2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-
-
- インチ: 1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)
- InChIKey: MUGWBDDSSSTZQJ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CC1=C(Cl)C=CC(C)=C1F
2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595136-250mg |
3-(6-Chloro-2-fluoro-3-methylphenyl)acrylic acid |
682804-90-6 | 98% | 250mg |
¥1959.00 | 2024-05-04 | |
| Apollo Scientific | PC52469-5g |
6-Chloro-2-fluoro-3-methylcinnamic acid |
682804-90-6 | 95% | 5g |
£1026.00 | 2025-02-21 | |
| Apollo Scientific | PC52469-1g |
6-Chloro-2-fluoro-3-methylcinnamic acid |
682804-90-6 | 95% | 1g |
£342.00 | 2025-02-21 | |
| Apollo Scientific | PC52469-250mg |
6-Chloro-2-fluoro-3-methylcinnamic acid |
682804-90-6 | 95% | 250mg |
£114.00 | 2025-02-21 |
2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)- 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
682804-90-6 (2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
